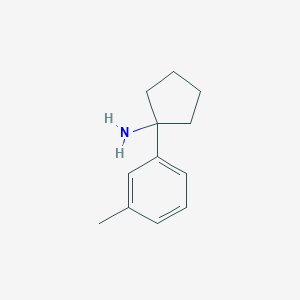

1-(3-Methylphenyl)cyclopentan-1-amine

Description

1-(3-Methylphenyl)cyclopentan-1-amine is an organic chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is known for its psychoactive properties and belongs to the class of cycloalkylamines. This compound is a derivative of phencyclidine (PCP) and exhibits potent and selective antagonism towards the N-methyl-D-aspartate (NMDA) receptor.

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMXRYLRBCDAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylphenyl)cyclopentan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with cyclopentylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(3-Methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include ketones, carboxylic acids, and substituted amines .

Scientific Research Applications

1-(3-Methylphenyl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(3-Methylphenyl)cyclopentan-1-amine involves its antagonism towards the NMDA receptor. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function. This inhibition can lead to various pharmacological effects, including dissociative anesthesia and neuroprotection.

Comparison with Similar Compounds

1-(3-Methylphenyl)cyclopentan-1-amine is similar to other cycloalkylamines, such as:

Biological Activity

1-(3-Methylphenyl)cyclopentan-1-amine, also known as C12H17N, is an organic compound with a molecular weight of 175.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology, due to its biological activity as an NMDA receptor antagonist.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-Methylphenyl)cyclopentan-1-amine |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| InChI Key | OTMXRYLRBCDAMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCC2)N |

Synthesis

The synthesis of 1-(3-Methylphenyl)cyclopentan-1-amine typically involves the reaction of 3-methylbenzyl chloride with cyclopentylamine under controlled conditions. This synthetic route can be optimized for large-scale production using advanced techniques such as continuous flow reactors and automated purification systems.

The primary mechanism of action for 1-(3-Methylphenyl)cyclopentan-1-amine is its selective antagonism towards the NMDA receptor. By inhibiting the excitatory neurotransmitter glutamate, the compound can influence synaptic plasticity and memory functions. This action may lead to various pharmacological effects, including:

- Dissociative anesthesia

- Neuroprotection

- Potential therapeutic applications in treating neurological disorders such as depression and schizophrenia.

Comparative Analysis with Similar Compounds

1-(3-Methylphenyl)cyclopentan-1-amine shows similarities to other NMDA receptor antagonists, such as:

| Compound | Similarity | Distinction |

|---|---|---|

| Phencyclidine (PCP) | NMDA receptor antagonism | More selective and potent |

| Ketamine | NMDA receptor antagonist | Clinically used as anesthetic; antidepressant properties |

| Methoxetamine (MXE) | NMDA receptor activity | Different pharmacokinetic profile |

This compound's unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Case Studies and Applications

Research has indicated that 1-(3-Methylphenyl)cyclopentan-1-amine may have significant implications in neuropharmacology. Studies exploring its effects on synaptic transmission have shown promising results in animal models for conditions like depression and anxiety disorders. For instance, experiments have demonstrated that this compound can reduce hyperactivity in rodent models, suggesting a calming effect that could be beneficial for anxiety treatment.

Toxicological Profile

Toxicological studies are essential for understanding the safety profile of new compounds. The acute toxicity tests for similar compounds often involve determining the LD50 (lethal dose for 50% of test subjects). While specific data on the LD50 for 1-(3-Methylphenyl)cyclopentan-1-amine is limited, research into related compounds indicates that careful dosing is crucial to avoid adverse effects such as convulsions or loss of motor function in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.